Cas no 1496323-46-6 (5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid)

5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid
- 4-Isoxazolecarboxylic acid, 5-ethyl-3-(2-methylphenyl)-
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- MDL: MFCD19092955
- インチ: 1S/C13H13NO3/c1-3-10-11(13(15)16)12(14-17-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,15,16)
- InChIKey: DRLPLRALWNEQKX-UHFFFAOYSA-N
- ほほえんだ: O1C(CC)=C(C(O)=O)C(C2=CC=CC=C2C)=N1
5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-265480-0.1g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 0.1g |
$490.0 | 2023-09-14 | ||
Enamine | EN300-265480-5g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 5g |
$1614.0 | 2023-09-14 | ||
TRC | E264811-1g |
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic Acid |
1496323-46-6 | 1g |
$ 660.00 | 2022-06-05 | ||
TRC | E264811-100mg |
5-Ethyl-3-(o-tolyl)isoxazole-4-carboxylic Acid |
1496323-46-6 | 100mg |
$ 115.00 | 2022-06-05 | ||
Enamine | EN300-265480-1g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 1g |
$557.0 | 2023-09-14 | ||
Enamine | EN300-265480-10g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 10g |
$2393.0 | 2023-09-14 | ||
Enamine | EN300-265480-2.5g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 2.5g |
$1089.0 | 2023-09-14 | ||
Life Chemicals | F1907-0524-5g |
5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid |
1496323-46-6 | 95%+ | 5g |
$1398.0 | 2023-09-07 | |
Enamine | EN300-265480-0.05g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 0.05g |
$468.0 | 2023-09-14 | ||
Enamine | EN300-265480-10.0g |
5-ethyl-3-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
1496323-46-6 | 10g |
$6512.0 | 2023-04-24 |
5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acidに関する追加情報
Introduction to 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid (CAS No. 1496323-46-6)
5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1496323-46-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoxazole family, a class of heterocycles characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The structural features of 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid, particularly the presence of an ethyl group at the 5-position and an o-tolyl (para-methylphenyl) group at the 3-position, contribute to its unique chemical properties and biological activities.
The isoxazole core is a versatile scaffold in drug discovery, known for its ability to interact with various biological targets due to its electron-deficient nature and the presence of multiple functional groups. The carboxylic acid moiety at the 4-position further enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The o-tolyl substituent introduces lipophilicity and potential for metabolic stability, while the ethyl group can influence solubility and electronic distribution within the molecule.
Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid as a lead compound for developing novel therapeutic agents. Studies have demonstrated its binding affinity to several protein targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and infectious disorders. The compound's ability to modulate these targets suggests its utility in addressing unmet medical needs.
In particular, research has focused on leveraging the structural flexibility of 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid to develop inhibitors of kinases and other enzymes involved in signal transduction pathways. Isoxazole derivatives have shown promise in preclinical studies as scaffolds for small-molecule drugs due to their ability to engage with allosteric sites on proteins, often leading to higher selectivity and reduced off-target effects. The carboxylic acid functionality also allows for further derivatization via amide or ester formation, expanding the chemical space available for drug design.
The synthesis of 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid typically involves multi-step organic reactions, starting from readily available precursors such as ethyl acetoacetate and o-toluidine. The formation of the isoxazole ring is achieved through cyclization reactions under controlled conditions, often employing acidic or basic catalysts. The introduction of the ethyl and o-tolyl groups follows established synthetic protocols, ensuring high yield and purity. Advances in green chemistry have also led to more sustainable methods for producing this compound, emphasizing minimal waste generation and energy efficiency.
From a medicinal chemistry perspective, 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid serves as a building block for more complex analogs with enhanced pharmacological properties. Structure-activity relationship (SAR) studies have been instrumental in optimizing its biological activity by modifying substituents at different positions on the isoxazole ring. For instance, varying the length or nature of aliphatic chains attached to nitrogen or carbon atoms can significantly impact binding affinity and metabolic stability.
The compound's potential extends beyond traditional pharmaceutical applications; it has been explored as a component in agrochemical formulations due to its bioactivity against certain pathogens. Its ability to interfere with essential biological processes in microbes makes it a candidate for developing novel antimicrobial agents. Additionally, research into photophysical properties has revealed that derivatives of 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid exhibit fluorescence characteristics useful in bioimaging applications.
In conclusion, 5-ethyl-3-(o-tolyl)isoxazole-4-carboxylic acid (CAS No. 1496323-46-6) represents a promising scaffold for drug discovery with diverse applications in medicine and biotechnology. Its unique structural features enable interactions with multiple biological targets, making it a valuable asset in developing innovative therapeutics. Continued research into its chemical modifications and biological activities will likely uncover new opportunities for therapeutic intervention across various disease areas.
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